![molecular formula C16H13FN4OS B5847505 N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
Synthesis Analysis
Compounds similar to the one have been synthesized through reactions involving aminothiadiazole derivatives and fluorobenzoyl isocyanates or similar reactants. For example, Shi et al. (2011) synthesized a related compound by reacting 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, demonstrating the role of isocyanate reactions in forming such urea derivatives (Shi, 2011).
Molecular Structure Analysis
The crystal structure of similar compounds reveals a monoclinic space group with molecules adopting a planar configuration, facilitated by intramolecular hydrogen bonding. This planar configuration is significant as it influences the compound's reactivity and interactions with biological targets. For instance, the structural analysis by Shi et al. (2011) found the urea group to adopt a planar configuration, nearly coplanar with the thiadiazole and trifluoromethylbenzene rings, highlighting the importance of molecular geometry in its biological function (Shi, 2011).
Chemical Reactions and Properties
These compounds typically exhibit reactivity characteristic of ureas and thiadiazoles, participating in hydrogen bonding and potentially acting as ligands in coordination complexes due to their nitrogen atoms. While specific reactions for "N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea" are not detailed, related research indicates fungicidal activity, implying interactions with biological enzymes or structures that can be attributed to their unique chemical makeup (Shi, 2011).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-5-4-6-11(9-10)14-20-21-16(23-14)19-15(22)18-13-8-3-2-7-12(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFSEHFHNVPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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